1-O-hexadecyl-2-O-methylglycerol

Protein Kinase C Inflammation Neutrophil Biology

1-O-Hexadecyl-2-O-methylglycerol is a non-phosphorus glyceryl ether lipid and validated PKC inhibitor (IC50 ~80 µM). Its uncharged scaffold is structurally distinct from alkylphosphocholines such as edelfosine and serves as the essential precursor for glycosylated antitumor ether lipids (GAELs) that exhibit up to 6-fold greater potency against ovarian cancer cells. Critical for reproducible studies on neutrophil respiratory burst, multidrug-resistant cancer models, and apoptosis-independent cell death mechanisms. Generic substitution with other PKC inhibitors or ether lipids is not scientifically valid and will compromise experimental reproducibility.

Molecular Formula C20H42O3
Molecular Weight 330.5 g/mol
CAS No. 111188-59-1
Cat. No. B054136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-hexadecyl-2-O-methylglycerol
CAS111188-59-1
Synonyms1-O-hexadecyl-2-O-methyl-rac-glycerol
1-O-hexadecyl-2-O-methylglycerol
1-O-palmityl-2-O-methylglycerol
HXMG
Molecular FormulaC20H42O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CO)OC
InChIInChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3
InChIKeyXAWCMDFDFNRKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Hexadecyl-2-O-methylglycerol (CAS 111188-59-1): A Glycerol-Derived Ether Lipid with Defined In Vitro Protein Kinase C Inhibition and Antiproliferative Activity


1-O-hexadecyl-2-O-methylglycerol (also designated AMG-C16, HXMG) is a synthetic ether lipid classified within the glyceryl ethers [1]. It is structurally characterized by a hydrophobic hexadecyl (C16) chain at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, differing fundamentally from endogenous diacylglycerol (DAG) and antitumor alkylphosphocholines like edelfosine which possess a phosphocholine head group [2]. First described as a novel inhibitor of protein kinase C (PKC) with an IC50 of ~80 μM in cell-free assays [3], this compound serves as a core scaffold for the synthesis of more complex glycosylated antitumor ether lipids (GAELs) [4]. Its lack of a charged phosphobase and the specific C16 alkyl chain length are critical parameters influencing its biological behavior and distinguish it from other ether lipids.

Why 1-O-Hexadecyl-2-O-methylglycerol Cannot Be Replaced by Edelfosine or Other Generic Ether Lipids in Targeted Research


Generic substitution among antitumor ether lipids (AELs) or PKC inhibitors is not scientifically valid due to fundamental and quantifiable differences in structure, potency, and mechanism of action. 1-O-hexadecyl-2-O-methylglycerol is a non-phosphorus glycerol ether, which is distinct from alkylphosphocholines like edelfosine (ET-18-OCH3) that contain a charged phosphocholine head group [1]. This structural divergence directly translates to differential biological activity; for instance, in direct in vitro comparisons, glycosylated derivatives of this core scaffold exhibit 6-fold greater potency than edelfosine against the OVCAR-3 ovarian cancer cell line [2]. Furthermore, the specific alkyl chain length (C16) and the absence of a phosphobase are critical for its function as a PKC inhibitor, a property not shared by all in-class compounds [3]. The evidence below demonstrates that using alternatives like edelfosine, hexadecylphosphocholine, or other PKC inhibitors will yield quantitatively and mechanistically different results, invalidating cross-comparison and jeopardizing experimental reproducibility.

Quantitative Evidence Guide: Validated Differentiators for 1-O-Hexadecyl-2-O-methylglycerol (111188-59-1) Selection


Defined PKC Inhibition: Potency and Selectivity Data for Neutrophil Respiratory Burst Models

1-O-hexadecyl-2-O-methylglycerol (AMG-C16) exhibits a defined and quantifiable inhibitory activity against protein kinase C (PKC). In a cell-free assay, it demonstrated an IC50 value of approximately 80 µM against purified PKC [1]. This inhibitory profile is specific, as AMG-C16 was shown to have no effect on the activity of cAMP-dependent or Ca2+/calmodulin-dependent protein kinases in the same cell-free system [2]. Functionally, this translates to the inhibition of the neutrophil respiratory burst induced by sub-optimal concentrations of phorbol 12,13-dibutyrate (PDBu), a PKC activator, while leaving the NADPH oxidase complex itself and fMLP-induced Ca2+ fluxes and inositol phosphate formation unaffected [3]. This contrasts with other PKC inhibitors that may exhibit a broader or different kinase selectivity profile.

Protein Kinase C Inflammation Neutrophil Biology Respiratory Burst

Superior Antiproliferative Activity of Amino-Glucopyranosyl Derivative Against OVCAR-3 Cells vs. Edelfosine

A derivative of 1-O-hexadecyl-2-O-methylglycerol, specifically 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (compound 5), demonstrates significantly higher antiproliferative potency than the well-known antitumor ether lipid edelfosine (ET-18-OCH3) against the OVCAR-3 ovarian cancer cell line [1]. Under identical in vitro incubation conditions, compound 5 exhibited an IC50 value of 4 µM, whereas edelfosine had an IC50 of 24 µM. This represents a 6-fold increase in potency [2]. Other comparators, hexadecylphosphocholine and erucylphosphocholine, were even less effective with IC50 values >30 µM [3].

Anticancer Ether Lipids Cytotoxicity Edelfosine

GAEL Core Scaffold Enables Activity Against Drug-Resistant Cancer Cell Lines Unobserved with Edelfosine

The core structure of 1-O-hexadecyl-2-O-methylglycerol, when glycosylated, yields compounds that are effective against drug-resistant cancer cell lines, a property not reported for the parent compound itself but directly attributable to this scaffold [1]. Specifically, the derivative 1-O-hexadecyl-2-O-methyl-3-O-(2'-deoxy-β-D-arabino-hexopyranosyl)-sn-glycerol (compound 2) was shown to inhibit the growth of adriamycin-resistant MCF-7 breast cancer cells (MCF-7/Adr) as well as two multidrug-resistant leukemic cell lines (P388/Adr and L1210/vmdr) [2]. In contrast, edelfosine's efficacy is often compromised in similar multidrug-resistant contexts [3].

Chemoresistance Glycosylated Antitumor Ether Lipids Leukemia Breast Cancer

Structural Distinction: Non-Phosphorus Core Enables Alternative Mechanism of Action

A key differentiator of the 1-O-hexadecyl-2-O-methylglycerol scaffold is the absence of a phosphobase group, which defines the class of non-phosphorus glycosylated antitumor ether lipids (GAELs) [1]. This structural feature is not merely cosmetic; it correlates with a distinct mechanism of action. Unlike edelfosine and other alkylphosphocholines, non-phosphorus GAELs are taken up by endocytosis and perturb the maturation of endocytic vesicles, leading to the release of cathepsins and activation of a mitochondria-independent, apoptosis-independent cell death pathway [2]. This is a fundamental mechanistic divergence from the apoptosis-inducing pathways often associated with alkylphosphocholines [3].

Mechanism of Action Endocytosis Apoptosis Structure-Activity Relationship

Validated Research Applications for 1-O-Hexadecyl-2-O-methylglycerol (111188-59-1) Based on Quantitative Evidence


Investigating PKC-Dependent Signaling in Neutrophil Activation and Inflammation

This compound is optimally suited for in vitro studies aiming to dissect the specific role of protein kinase C (PKC) in neutrophil function. Its defined IC50 of ~80 µM for PKC and its demonstrated selectivity over cAMP-dependent and Ca2+/calmodulin-dependent kinases make it a precise tool for inhibiting the PKC axis of the respiratory burst without confounding effects on other major signaling pathways or direct inhibition of the NADPH oxidase complex [1].

Chemical Synthesis of Glycosylated Antitumor Ether Lipids (GAELs) with Superior Potency to Edelfosine

1-O-hexadecyl-2-O-methylglycerol serves as the validated core scaffold for synthesizing non-phosphorus GAELs. This application is supported by evidence showing that a 2'-amino-2'-deoxy-β-D-glucopyranosyl derivative of this scaffold exhibits a 6-fold higher potency (IC50 4 µM) against OVCAR-3 ovarian cancer cells compared to edelfosine (IC50 24 µM) [2]. Researchers synthesizing novel anticancer agents can leverage this scaffold to achieve and potentially surpass the potency of established ether lipids.

Developing Experimental Therapeutics Targeting Chemoresistant and Apoptosis-Resistant Cancers

This compound is a critical starting material for research into cancers that are resistant to conventional therapies. Derivatives of this scaffold have demonstrated growth inhibitory activity against adriamycin-resistant MCF-7 breast cancer cells and multidrug-resistant leukemic cell lines [3]. Furthermore, the non-phosphorus nature of the scaffold correlates with an apoptosis-independent cell death mechanism, a distinct advantage for targeting tumor populations that evade apoptosis [4].

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